1,4-Dihydro-2-quinoxalinylmethanol

Description

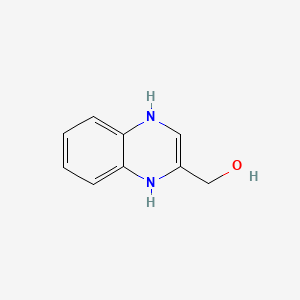

1,4-Dihydro-2-quinoxalinylmethanol is a quinoxaline derivative characterized by a dihydroquinoxaline core with a hydroxymethyl (-CH₂OH) substituent at the 2-position. Quinoxalines are heterocyclic compounds containing two nitrogen atoms in a bicyclic structure, often explored for their pharmacological and material science applications.

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.192 |

IUPAC Name |

1,4-dihydroquinoxalin-2-ylmethanol |

InChI |

InChI=1S/C9H10N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-5,10-12H,6H2 |

InChI Key |

ICZVTBVEXNXWRS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC=C(N2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxaline Derivatives

The following table and analysis highlight key structural, synthetic, and functional differences between 1,4-Dihydro-2-quinoxalinylmethanol and related compounds from the evidence:

Structural and Functional Insights

In contrast, the dichlorobenzoyl group in increases lipophilicity, favoring membrane permeability but reducing water solubility. The chlorophenyl group in introduces steric bulk and electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions compared to the smaller -CH₂OH group.

Synthetic Pathways The ethanol-substituted compound in is synthesized via a one-pot reaction with diethanolamine, highlighting the utility of nucleophilic aromatic substitution for introducing oxygen-containing side chains. The absence of detailed routes for the target compound suggests opportunities for optimization, such as adapting methods from using methanolamine or formaldehyde derivatives.

Spectroscopic Signatures The IR absorption for the OH group in (3295 cm⁻¹) aligns with typical alcohol stretching frequencies. The target compound’s methanol group would exhibit a similar peak but may shift slightly due to differences in hydrogen bonding. The chlorophenyl compound would display distinct $^1$H NMR signals for aromatic protons (e.g., δ 7.95 ppm for H-5 quinoxaline), contrasting with simpler splitting patterns in the target compound.

Biological and Chemical Reactivity While antimicrobial data are unavailable for the target compound, the diazepine-conjugated quinolinone in (unrelated but structurally complex) shows moderate activity, suggesting that functionalization at the 2-position (e.g., -CH₂OH) could enhance interactions with biological targets. The dichlorobenzoyl group in may confer reactivity toward nucleophiles (e.g., hydrolysis), whereas the methanol group in the target compound could participate in oxidation or esterification reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.